7-Chloronaphthalen-1-amine
Overview
Description
7-Chloronaphthalen-1-amine is a chemical compound with the molecular formula C10H8ClN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another method involves S N 2 alkylation of ammonia or an alkylamine with an alkyl halide .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with a chlorine atom and an amine group attached . The exact mass of the molecule is 177.03500 .Scientific Research Applications
Perovskite Solar Cells
7-Chloronaphthalen-1-amine derivatives are used in the development of hole-transporting materials for perovskite solar cells. A study demonstrated the use of chrysene-based azahelicenes, derived from this compound, in creating semiconductors with beneficial properties for solar cell applications (Tang et al., 2021).
Spectrophotometry and Spectrofluorimetry
This compound is utilized in spectrophotometry and spectrofluorimetry techniques for analyzing pharmaceuticals. A review highlighted its role as a labeling reagent in determining pharmaceutical amines (Elbashir et al., 2011).
Solubility Research
Research on the solubility of solid derivatives of dichlone, including 2-chloro-3-(phenethylamino)naphthalene-1,4-dione, in supercritical carbon dioxide is important for understanding the behavior of this compound derivatives under various conditions (Zacconi et al., 2017).
Environmental Monitoring
Amines derived from this compound have been used in procedures for the extraction-spectrophotometric determination of tris(2-chloroethyl)amine, aiding in environmental monitoring and safety assessments (Rozsypal & Halámek, 2017).
Photochemical Reactions
Studies on the photolysis of aryl chlorides with dienes and aromatic amines have included this compound derivatives to understand their photochemical behaviors (Bunce & Gallacher, 1982).
Electrochemical Synthesis
This compound derivatives are used in the electrochemical synthesis of polymers. A study on poly(1,5-diaminonaphthalene) highlighted its potential in chelating metal ions, with implications for environmental clean-up and filtration technologies (Pham et al., 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-chloronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZOHSFHDCWFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492916 | |
Record name | 7-Chloronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50987-58-1 | |
Record name | 7-Chloronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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